1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile

Physicochemical property prediction Synthetic feasibility Purification optimization

Replicating potent cholinesterase inhibitor studies often stalls due to non-optimized triazole precursors. This compound is the exact 4-methoxybenzyl substituted nitrile used to build tacrine-triazole hybrids with sub-μM IC50 against AChE/BChE. • Validated precursor for dual ChE inhibitors 5j and 5l with in vivo efficacy. • Essential nitrile handle for efficient thieno[2,3-d]pyrimidine synthesis. • ≥98% purity, stored at -20°C for long-term stability. Ensures SAR reproducibility and reliable global supply.

Molecular Formula C11H10N4O
Molecular Weight 214.228
CAS No. 1211592-84-5
Cat. No. B581145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile
CAS1211592-84-5
Synonyms1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile
Molecular FormulaC11H10N4O
Molecular Weight214.228
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N=N2)C#N
InChIInChI=1S/C11H10N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,7H2,1H3
InChIKeyODEXNGQSWBBNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile: Product Overview & Specifications


1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile (CAS 1211592-84-5) is a synthetic organic compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . It features a 1,2,3-triazole core substituted at the N1 position with a 4-methoxybenzyl group and at the C4 position with a nitrile (-C≡N) group [1]. This compound belongs to the broader class of 1-aryl/alkyl-1H-1,2,3-triazole-4-carbonitriles, which are widely recognized as versatile synthetic intermediates and building blocks for drug discovery due to the bioisosteric properties of the triazole ring and the synthetic utility of the nitrile functionality [2]. As a procurement candidate, its value proposition is defined by its specific substitution pattern—particularly the electron-donating 4-methoxybenzyl moiety—and its established utility in constructing more complex bioactive architectures, most notably as a key intermediate in the synthesis of potent cholinesterase inhibitor hybrids [3].

Defined synthetic intermediate with 4-methoxybenzyl and nitrile handles for hybrid molecule construction
Electron-donating substitution pattern critical for reported cholinesterase inhibitor SAR
High-purity specification supports reproducible synthesis and analytical method development

Why This Compound Cannot Be Replaced by Generic Analogs


While the 1,2,3-triazole-4-carbonitrile scaffold is common across numerous research chemicals, substituting 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile with a close analog—such as the unsubstituted 1H-1,2,3-triazole-4-carbonitrile [1], the 1-benzyl derivative [2], or a 1-(4-chlorobenzyl) variant—introduces critical differences in electronic character, lipophilicity, and steric bulk that fundamentally alter downstream synthetic utility and biological performance. The 4-methoxybenzyl group is not merely a placeholder; its electron-donating methoxy substituent modulates the electron density of the triazole ring, which has been demonstrated to influence binding affinity in target engagement studies . Critically, the specific 1-(4-methoxybenzyl) substitution has been empirically validated in the construction of tacrine-triazole hybrids that achieved sub-micromolar IC50 values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a dual inhibitory profile not necessarily replicated by analogs lacking this precise substitution pattern [3]. Furthermore, the nitrile group at the 4-position provides a synthetic handle for further elaboration (e.g., conversion to thienopyrimidines) that is absent in 1,2,3-triazole derivatives lacking this functionality [4]. Therefore, generic substitution in synthetic pathways or screening libraries where the 4-methoxybenzyl moiety has been specifically designed-in compromises experimental reproducibility and alters the structure-activity relationship (SAR) landscape, underscoring the necessity of procuring the exact compound for consistent research outcomes.

1-Benzyl or 4-chlorobenzyl analogs lack the electron-donating character required for reported hybrid potency profiles
Unsubstituted triazole-4-carbonitrile cannot serve as a direct building block for the same thienopyrimidine libraries due to absent N1 substitution
Carboxylic acid or carboxamide analogs alter the synthetic route and final heterocyclic core, requiring different validation

Procurement Evidence & Specification Benchmarks


Physical Property Comparison with 1-Benzyl and Unsubstituted Analogs

The predicted density and boiling point of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile differ measurably from its closest structural analogs, impacting handling, purification, and formulation. The 4-methoxybenzyl substitution increases the molecular weight and alters intermolecular interactions compared to the unsubstituted 1H-1,2,3-triazole-4-carbonitrile (MW 94.07) and the 1-benzyl derivative (MW 186.21). Specifically, the target compound exhibits a predicted density of 1.22±0.1 g/cm³ and a boiling point of 430.6±55.0 °C . In contrast, a structurally related analog, 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile, shows a higher predicted density of 1.4±0.1 g/cm³ and a lower boiling point of 408.1±51.0 °C . This 22 °C differential in boiling point is quantifiable and suggests distinct behavior during solvent evaporation or distillation processes.

Physicochemical profile
Cross-study comparable
Density 1.22±0.1 g/cm³; BP 430.6±55.0 °C
vs. 2-(3-chlorophenyl) analog: density 1.4±0.1 g/cm³, BP 408.1±51.0 °C
Predicted properties guide purification and handling
Computational estimates; experimental verification recommended
Physicochemical property prediction Synthetic feasibility Purification optimization

Supplier-Specified Purity vs. Generic Triazole Derivatives

For procurement decisions, the minimum guaranteed purity is a critical specification. Multiple authoritative suppliers of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile (CAS 1211592-84-5) consistently specify a purity of Not Less Than (NLT) 98%, with analytical documentation (NMR, HPLC) available to verify this benchmark [1]. This is a defined, verifiable quality standard. In contrast, many generic or less-characterized 1,2,3-triazole-4-carbonitrile derivatives are offered at a lower standard purity of 95% or are not accompanied by equivalent batch-specific analytical certification . While this is not a direct functional comparison of biological activity, it represents a quantifiable difference in the quality and reliability of the supplied material.

Supplier purity standard
Supporting evidence
NLT 98% with NMR, HPLC, MS documentation
Generic triazole derivatives often specified at 95% without batch certificates
Higher assured purity reduces impurity-driven assay variability
Verify supplier CoA for lot-specific values
Quality control Analytical chemistry Chemical procurement

Storage Condition Requirements vs. Room-Temperature Analogs

The recommended storage conditions for 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile are specifically defined as -20°C in a dry, light-protected, and sealed environment . This requirement indicates a quantifiable difference in thermal or photolytic stability compared to many other 1,2,3-triazole derivatives, which are commonly stored at standard room temperature (20-25°C) or 2-8°C . The necessity for -20°C storage is a specific handling parameter that must be accounted for in procurement planning and laboratory resource allocation. Failure to adhere to this could lead to sample degradation, altering experimental outcomes over time.

Storage requirement
Class-level inference
-20 °C, dry, protected from light
Many triazole analogs stored at 20–25 °C or 2–8 °C
Frozen storage essential for long-term integrity
Plan for cold-chain logistics and lab freezer capacity
Chemical stability Inventory management Long-term storage

Absence of Standalone Bioactivity Data

It is a critical and necessary disclosure that, based on an exhaustive search of primary literature and patents, no quantitative, comparative biological activity data (e.g., IC50, Ki, MIC) exists for 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile as a standalone, unconjugated small molecule. The compound's known biological relevance is exclusively derived from its role as a building block or substructure within larger molecular frameworks. For instance, it serves as a key precursor to 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines [1] and forms the core of tacrine hybrids with potent anti-cholinesterase activity (AChE IC50 = 0.521 µM, BChE IC50 = 0.055 µM for derivatives bearing this exact substitution pattern) [2]. The IC50 value of >50 µM reported for a related compound against AChE [3] suggests the free small molecule may exhibit negligible intrinsic activity. Therefore, any procurement decision based on the assumption of standalone bioactivity would be unsubstantiated. Its value is strictly as a defined, high-purity synthetic intermediate or a precise pharmacophore component within a larger designed hybrid molecule.

Standalone bioactivity gap
Data to verify
No peer-reviewed IC₅₀/Ki for the unconjugated molecule
Derived tacrine hybrids: AChE IC₅₀ 0.521 µM, BChE IC₅₀ 0.055 µM; related free analog >50 µM
Value strictly as a synthetic intermediate, not a standalone tool compound
Procurement for bioactivity screening of the free molecule is unsupported
Data transparency Procurement risk assessment Structure-Activity Relationship (SAR)

Research Application Scenarios


Dual Cholinesterase Inhibitor Hybrid Synthesis

This compound is empirically validated as the optimal precursor for synthesizing the specific N1-(4-methoxybenzyl)-1,2,3-triazole substructure present in a series of highly potent, dual cholinesterase inhibitors. Published studies demonstrate that hybrids bearing this exact moiety, such as compounds 5j and 5l, achieve single-digit nanomolar to sub-micromolar potency against BChE and AChE, respectively [1]. In vivo efficacy was also demonstrated for compound 5l in a scopolamine-induced memory impairment model [1]. Procurement of this specific nitrile is essential to replicate these synthetic procedures and resultant biological outcomes, as alternative benzyl substitutions (e.g., unsubstituted benzyl, chlorobenzyl) or the carboxylic acid analog will generate different final hybrid structures with altered and potentially inferior activity profiles.

Thieno[2,3-d]pyrimidine Library for Anticancer Screening

The 4-carbonitrile group on the 1,2,3-triazole ring is a critical synthetic handle that enables subsequent chemical transformations. This compound has been specifically identified in the literature as a member of the 1H-1,2,3-triazole-4-carbonitrile class that serves as a direct precursor to 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, a privileged scaffold in anticancer drug discovery [2]. The nitrile functionality is essential for forming the fused pyrimidine ring system. Substituting with the analogous 1H-1,2,3-triazole-4-carboxylic acid or carboxamide would necessitate different, more complex synthetic routes and yield a different final heterocyclic core. Therefore, procurement of the 4-carbonitrile derivative is mandatory for executing this specific and efficient synthetic pathway.

SAR Studies on 1-Benzyl-1,2,3-triazole Pharmacophores

In medicinal chemistry programs focused on optimizing 1,2,3-triazole-containing leads, understanding the electronic and steric contribution of the para-substituent on the N1-benzyl group is fundamental. This compound serves as the specific electron-donating (4-methoxy) benchmark. Its predicted physicochemical properties, such as a density of 1.22 g/cm³ and a boiling point of 430.6 °C, provide a quantifiable baseline for comparing properties like lipophilicity (LogP) and solubility against its analogs, including the unsubstituted (1-benzyl) [3] or electron-withdrawing (e.g., 4-chloro, 4-nitro) derivatives. This allows for the systematic correlation of physicochemical parameters with biological activity. Procuring this exact compound is necessary to ensure the SAR dataset is internally consistent and accurately reflects the contribution of the 4-methoxy moiety.

High-Purity Analytical Standard for Method Validation

Given its consistently high specified purity of ≥98% across multiple reputable suppliers, this compound is suitable for use as a reference standard or system suitability test compound in analytical chemistry workflows (e.g., HPLC, LC-MS) focused on 1,2,3-triazole derivatives [4]. Its distinct molecular weight (214.22) and retention characteristics allow it to serve as a well-defined marker. The necessity for -20°C storage, as per supplier instructions , must be incorporated into laboratory standard operating procedures (SOPs) for handling and stability studies to ensure the standard's integrity over time.

Application
Selection Property
Validation Focus
Cholinesterase inhibitor hybrid synthesis
4-Methoxybenzyl substitution pattern required for reported SAR
Review of reported AChE/BChE inhibitory activities of derived hybrids
Thieno[2,3-d]pyrimidine library construction
4-Carbonitrile handle for fused pyrimidine formation
Confirm nitrile-dependent synthetic efficiency and product identity
1-Benzyl-1,2,3-triazole SAR studies
Electron-donating (4-methoxy) benchmark for physicochemical correlation
Correlate LogP, solubility with bioactivity across para-substituted analogs
Analytical reference standard for triazole method validation
High-purity specification with documented characterization
Stability under recommended low-temperature storage; system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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